2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol
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Overview
Description
2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol typically involves the condensation reaction between 4-nitrophenylhydrazine and salicylaldehyde. The reaction is carried out in an ethanol solution, often in the presence of an acid catalyst such as hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. The hydrazone moiety can also undergo tautomerization, which may play a role in its biological activity. Additionally, the nitro group can participate in redox reactions, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used as a reagent for detecting carbonyl compounds.
2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: A similar hydrazone with steric hindrance provided by tert-butyl groups.
Uniqueness
2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol is unique due to its specific combination of a nitrophenyl group and a phenolic group, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C13H11N3O3 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9- |
InChI Key |
VQIJGQPVYQKSSH-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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